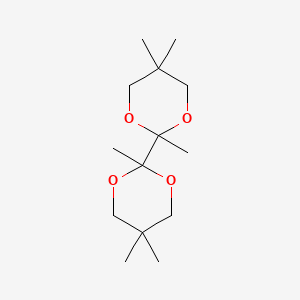
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes two dioxane rings and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable diols with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,5,5-Trimethyl-1-hexene
- 2,5,5-Trimethylheptane
Comparison
Compared to similar compounds, 2,5,5-Trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane is unique due to its dual dioxane ring structure and multiple methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93720-06-0 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C14H26O4/c1-11(2)7-15-13(5,16-8-11)14(6)17-9-12(3,4)10-18-14/h7-10H2,1-6H3 |
InChI Key |
GVGLSYALEIHHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)C2(OCC(CO2)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


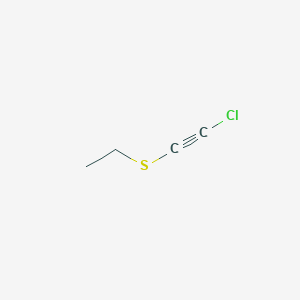
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
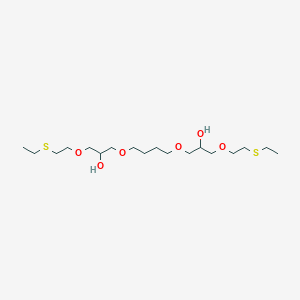
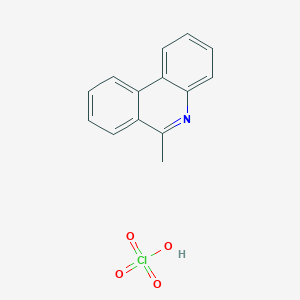
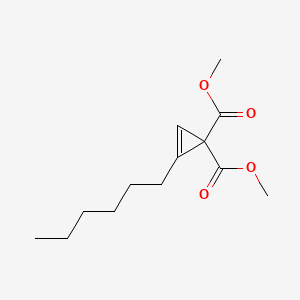
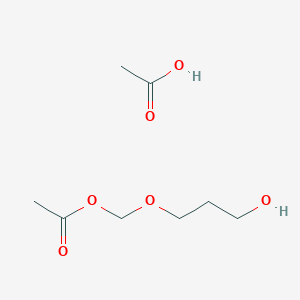
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
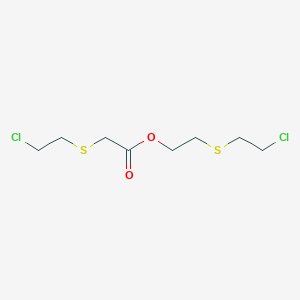
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
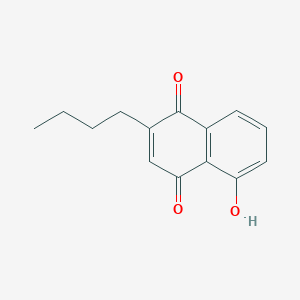
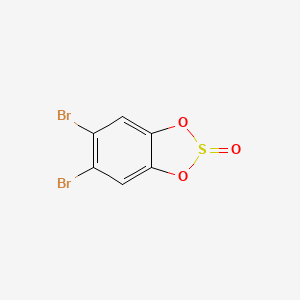
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
